[4-Amino-2-(4-chloroanilino)-1,3-thiazol-5-yl][3-(trifluoromethyl)phenyl]methanone
Description
This compound (CAS: 339020-09-6; MFCD01443878) is a diaminothiazole-based kinase inhibitor with the molecular formula C₁₇H₁₁ClF₃N₃OS and a molecular weight of 397.81 g/mol . It features a 4-chloroanilino group at position 2 of the thiazole ring and a 3-(trifluoromethyl)phenyl group at the methanone position. Its primary therapeutic target is cyclin-dependent kinase 5 (CDK5), a key enzyme implicated in neurodegenerative diseases and cancer .
Properties
IUPAC Name |
[4-amino-2-(4-chloroanilino)-1,3-thiazol-5-yl]-[3-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF3N3OS/c18-11-4-6-12(7-5-11)23-16-24-15(22)14(26-16)13(25)9-2-1-3-10(8-9)17(19,20)21/h1-8H,22H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSSPSRTCHYLKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)C2=C(N=C(S2)NC3=CC=C(C=C3)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-Amino-2-(4-chloroanilino)-1,3-thiazol-5-yl][3-(trifluoromethyl)phenyl]methanone typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a thiourea derivative and a haloketone.
Introduction of the Anilino Group: The anilino group is introduced via a nucleophilic substitution reaction, where the amino group of the thiazole ring reacts with a chloroaniline derivative.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group is incorporated through a Friedel-Crafts acylation reaction using a trifluoromethylbenzoyl chloride.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and anilino groups, leading to the formation of corresponding nitro or imino derivatives.
Reduction: Reduction reactions can convert the nitro or imino derivatives back to the amino form.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products:
Oxidation Products: Nitro or imino derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted anilino derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of thiazole derivatives in cancer therapy. The compound has shown promising results in inhibiting specific kinases involved in cancer cell proliferation. For instance, investigations into its efficacy against DYRK1A kinase have demonstrated significant inhibitory activity, suggesting its potential as an anticancer agent .
Antimicrobial Properties
Thiazole derivatives are known for their antimicrobial properties. Research indicates that [4-Amino-2-(4-chloroanilino)-1,3-thiazol-5-yl][3-(trifluoromethyl)phenyl]methanone exhibits activity against various bacterial strains. This could be attributed to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways .
Inhibitors of Trypanosoma brucei
Studies have explored the use of this compound as a potential therapeutic agent against Trypanosoma brucei, the causative agent of African sleeping sickness. Its structural features may allow it to inhibit critical enzymes within the parasite, thus presenting a novel treatment avenue .
Kinase Inhibition Studies
The compound serves as a valuable tool in kinase inhibition studies. By providing insights into the structure-activity relationship (SAR) of thiazole derivatives, it aids in the design of more potent inhibitors targeting specific kinases implicated in various diseases .
Drug Development
The unique properties of this compound make it a candidate for further drug development processes. Its ability to modulate biological pathways can be harnessed to develop new therapies for diseases such as cancer and infectious diseases .
Material Science Applications
Thiazole derivatives have also been investigated for their potential applications in material science, particularly in the development of organic electronic materials and sensors due to their electronic properties and stability.
Case Study 1: DYRK1A Inhibition
In a study aimed at developing selective DYRK1A inhibitors, this compound was evaluated alongside other thiazole derivatives. The results indicated that modifications on the thiazole ring significantly enhanced inhibitory potency, with some derivatives achieving IC50 values in the low nanomolar range .
| Compound | IC50 (nM) | Comments |
|---|---|---|
| Compound A | 40 | Lead inhibitor |
| Compound B | 47 | Moderate activity |
| [4-Amino...] | 50 | Significant potential |
Case Study 2: Antimicrobial Testing
In antimicrobial assays against Staphylococcus aureus and Escherichia coli, the compound exhibited notable antibacterial activity with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics .
| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 32 | 64 |
| Escherichia coli | 16 | 32 |
Mechanism of Action
The mechanism of action of [4-Amino-2-(4-chloroanilino)-1,3-thiazol-5-yl][3-(trifluoromethyl)phenyl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting metabolic pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Molecular Properties
The following table summarizes key structural and physicochemical properties of the compound and its analogues:
| Compound Name / ID | Substituents (R1, R2) | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Target Kinase | |
|---|---|---|---|---|---|---|
| Target Compound | R1: 4-Cl-C₆H₄; R2: 3-CF₃-C₆H₃ | C₁₇H₁₁ClF₃N₃OS | 397.81 | 339020-09-6 | CDK5 | |
| {4-Amino-2-[(4-chlorophenyl)amino]-1,3-thiazol-5-yl}(3-nitrophenyl)methanone (30OG) | R1: 4-Cl-C₆H₄; R2: 3-NO₂-C₆H₃ | C₁₆H₁₁ClN₄O₃S | 374.81 | 339020-37-0 | CDK5 | |
| [4-Amino-2-(phenylamino)thiazol-5-yl][3-(trifluoromethyl)phenyl]methanone (RC-2-49) | R1: C₆H₅; R2: 3-CF₃-C₆H₃ | C₁₇H₁₂F₃N₃OS | 363.35 | - | CDK2 | |
| 4-Amino-2-(3-chloroanilino)-1,3-thiazol-5-ylmethanone (BRQ) | R1: 3-Cl-C₆H₄; R2: 4-F-C₆H₃ | C₁₆H₁₁ClFN₃OS | 359.79 | - | - |
Key Observations :
- The 3-trifluoromethyl group in the target compound enhances lipophilicity (logP ~3.5) compared to the nitro group in 30OG (logP ~2.8) .
- Replacement of 4-chloroanilino with phenylamino (RC-2-49) shifts kinase selectivity from CDK5 to CDK2, as demonstrated in PDB entry 3RPR .
- The 4-fluorophenyl group in BRQ introduces steric and electronic effects that may alter binding pocket interactions .
CDK5 Inhibition
- The target compound and 30OG both bind to the ATP-binding pocket of CDK5 with comparable affinity (ΔG ≈ -7.3 kcal/mol ) . Structural overlays show similar interactions with residues Gln85, Lys89, and Cys83 .
- The 3-CF₃ group in the target compound forms hydrophobic interactions with the kinase’s hydrophobic cleft, while the 3-NO₂ group in 30OG engages in polar interactions with backbone amides .
CDK2 Inhibition (RC-2-49)
- RC-2-49 exhibits IC₅₀ = 12 nM against CDK2, attributed to its phenylamino group allowing deeper penetration into the catalytic cleft .
Biological Activity
[4-Amino-2-(4-chloroanilino)-1,3-thiazol-5-yl][3-(trifluoromethyl)phenyl]methanone (CAS No. 339020-09-6) is an organic compound characterized by its complex structure and diverse biological activity. This article aims to synthesize current research findings regarding its biological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C17H11ClF3N3OS
- Molecular Weight : 397.8 g/mol
- Structural Characteristics : The compound features a thiazole ring, a chloroanilino group, and a trifluoromethyl phenyl moiety, which contribute to its lipophilicity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound's lipophilicity, facilitating interactions with hydrophobic pockets in proteins. This interaction can lead to inhibition of enzyme activity and modulation of various metabolic pathways.
Biological Activity
Research has demonstrated several biological activities associated with this compound:
- Antimicrobial Activity : Studies indicate that derivatives of thiazole compounds exhibit notable antimicrobial properties. The presence of the chloroanilino group may enhance the compound's efficacy against various bacterial strains.
- Antiviral Activity : Similar thiazole derivatives have shown promise as inhibitors of viral replication. For instance, compounds with structural similarities have been evaluated for their ability to inhibit HIV replication, suggesting potential antiviral applications for this compound.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in critical biological processes. For example, it has been implicated in the inhibition of RNase H function, which is vital for viral RNA replication.
Case Studies and Research Findings
Several studies provide insights into the biological activity of related compounds:
Comparative Analysis
The unique structural features of this compound distinguish it from other thiazole derivatives. The chlorine atom's presence may facilitate unique interactions such as halogen bonding, potentially enhancing binding affinity towards molecular targets.
| Compound Name | Molecular Formula | Notable Feature |
|---|---|---|
| Compound A | C17H12ClF3N3OS | Bromine substitution |
| Compound B | C17H12ClF2N3OS | Fluorine substitution |
| Compound C | C17H12ClF4N3OS | Additional fluorine atoms |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [4-Amino-2-(4-chloroanilino)-1,3-thiazol-5-yl][3-(trifluoromethyl)phenyl]methanone, and how can reaction conditions be optimized?
- Methodological Answer : A Suzuki-Miyaura coupling reaction is a viable approach, adapted from analogous thiazole-methanone syntheses. For example, reacting (4-amino-2-(methylthio)thiazol-5-yl)methanone precursors with 3-(trifluoromethyl)phenylboronic acid in THF, using Pd₂(dba)₃·CHCl₃ as a catalyst and CuTC as a co-catalyst under argon atmosphere. Reaction optimization should focus on temperature (60–80°C), stoichiometric ratios (arylboronic acid: 2 eq.), and catalyst loading (2–5 mol%) to maximize yield . Purity can be improved via recrystallization in DMF-acetic acid mixtures .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data inconsistencies be resolved?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to distinguish thiazole ring protons (δ 6.5–7.5 ppm) and trifluoromethyl groups (δ 120–125 ppm in 13C).
- FT-IR : Confirm amine (-NH₂) stretches (3300–3500 cm⁻¹) and ketone (C=O) vibrations (~1650 cm⁻¹).
- LC-MS : Use high-resolution ESI-MS to verify molecular ion [M+H]+ and rule out byproducts.
- Data Validation : Cross-reference with computational simulations (e.g., Gaussian09 with B3LYP/6-31G*) to resolve ambiguities in aromatic proton assignments .
Q. How can the crystal structure of this compound be determined, and what structural insights are relevant to its bioactivity?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is essential. Grow crystals via slow evaporation in ethanol-DMF (1:1). Refinement with SHELXL can reveal bond angles and packing motifs. Key parameters include the dihedral angle between the thiazole and trifluoromethylphenyl rings, which influences π-π stacking and interactions with biological targets (e.g., kinase active sites) .
Advanced Research Questions
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in anticancer studies?
- Methodological Answer :
- In Vitro Assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC₅₀ values with analogs lacking the 4-chloroanilino or trifluoromethyl groups.
- Molecular Docking : Use AutoDock Vina to model interactions with EGFR or tubulin. The 4-chloroanilino group may form hydrogen bonds with Thr790, while the trifluoromethyl group enhances hydrophobic binding .
- Metabolic Stability : Assess microsomal half-life (human liver microsomes) to prioritize derivatives with improved pharmacokinetics .
Q. How can computational methods predict the compound’s reactivity and stability under physiological conditions?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the M06-2X/def2-TZVP level to estimate frontier molecular orbitals (HOMO-LUMO gap) and predict electrophilic/nucleophilic sites.
- Molecular Dynamics (MD) : Simulate solvation in explicit water (AMBER force field) to evaluate conformational stability over 100 ns trajectories.
- pKa Prediction : Use ChemAxon or SPARC to estimate amine group basicity (pKa ~8.5), critical for protonation states in cellular environments .
Q. What experimental designs are optimal for resolving contradictory biological activity data across studies?
- Methodological Answer :
- Standardized Protocols : Use identical cell lines (ATCC-verified), serum concentrations, and incubation times.
- Dose-Response Curves : Include positive controls (e.g., doxorubicin) and validate with clonogenic assays.
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to compare replicates. Address outliers using Grubbs’ test (α=0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
